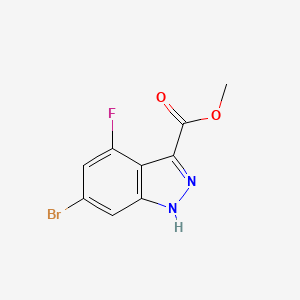

methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate

Description

Historical Development of Indazole Chemistry

The study of indazole chemistry traces its origins to the late 19th century, when Nobel laureate Emil Fischer first synthesized indazole via thermal cyclization of ortho-hydrazinocinnamic acid in 1883. This bicyclic aromatic compound, characterized by the fusion of a benzene ring with a pyrazole moiety, initially faced challenges in structural elucidation due to tautomerism between its 1H- and 2H- forms. Early work focused on resolving this tautomeric ambiguity, with X-ray crystallographic studies later confirming the dominance of the 1H-tautomer in most derivatives due to thermodynamic stability.

The mid-20th century marked a pivotal shift toward functionalization strategies, particularly halogenation, to enhance indazole’s pharmacological potential. The discovery of natural indazole alkaloids like nigellicine from Nigella sativa in the 1970s further spurred interest in synthetic analogs. By the 21st century, advances in transition-metal catalysis enabled precise regioselective modifications, laying the groundwork for complex derivatives such as methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate.

Significance of Halogenated Indazole Derivatives

Halogenated indazoles occupy a critical niche in medicinal chemistry due to their enhanced bioactivity and synthetic versatility. Bromine and fluorine substitutions, in particular, improve metabolic stability and binding affinity to biological targets through:

- Electron-withdrawing effects : Fluorine’s strong electronegativity modulates pKa values, enhancing membrane permeability.

- Steric interactions : Bromine’s van der Waals radius (1.85 Å) facilitates hydrophobic interactions in enzyme active sites.

- Synthetic handles : Halogens serve as substrates for cross-coupling reactions, enabling further derivatization.

Notable halogenated indazole drugs include the anticancer agent axitinib (fluoro-substituted) and the anti-inflammatory benzydamine (bromo-substituted). Methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate exemplifies this trend, combining both halogens to optimize reactivity for downstream applications.

Classification of Methyl 6-Bromo-4-Fluoro-1H-Indazole-3-Carboxylate within Heterocyclic Chemistry

This compound belongs to three overlapping chemical classes:

Within the indazole family, its substitution pattern (Table 1) positions it as a key intermediate for synthesizing kinase inhibitors and antimicrobial agents. The 3-carboxylate group enables facile hydrolysis to carboxylic acids or conversion to amides, while the 4-fluoro-6-bromo motif provides sites for Suzuki-Miyaura couplings.

Table 1 : Substituent Effects in Methyl 6-Bromo-4-Fluoro-1H-Indazole-3-Carboxylate

Properties

IUPAC Name |

methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2O2/c1-15-9(14)8-7-5(11)2-4(10)3-6(7)12-13-8/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTYDUMMKKHYGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C1C(=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694552 | |

| Record name | Methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-53-6 | |

| Record name | Methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification from Corresponding Carboxylic Acid

The most documented and straightforward preparation method for methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate involves esterification of the corresponding carboxylic acid, 6-bromo-4-fluoro-1H-indazole-3-carboxylic acid.

- Reaction Overview : The carboxylic acid is reacted with methanol in the presence of an acid catalyst, typically sulfuric acid or hydrochloric acid, to form the methyl ester.

- Reaction Conditions :

- Solvent: Methanol (excess)

- Catalyst: Concentrated sulfuric acid or hydrochloric acid

- Temperature: Reflux conditions to drive esterification to completion

- Duration: Several hours until the reaction reaches completion

- Workup : The reaction mixture is neutralized, and the product is extracted using an organic solvent such as ethyl acetate, followed by purification (e.g., recrystallization or chromatography).

This method is efficient and widely used due to the availability of the starting acid and the simplicity of the esterification reaction.

Synthetic Route Considerations

Although detailed synthetic routes specifically for this compound are limited in literature, the general synthetic strategy involves:

- Halogenation : Introduction of bromine and fluorine substituents on the indazole ring is typically achieved via selective halogenation reactions on the precursor indazole or its derivatives.

- Indazole Ring Formation : The indazole core is usually constructed through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

- Functional Group Transformations : The carboxylate group is introduced either before or after ring formation, followed by esterification.

The presence of both bromine and fluorine substituents can influence reaction selectivity and conditions, requiring careful optimization.

Purity and Characterization

Commercially available this compound is typically supplied with purity greater than 98%. Characterization includes:

- Molecular formula: C9H6BrFN2O2

- Molecular weight: 273.06 g/mol

- Analytical techniques: NMR, mass spectrometry, and HPLC are used to confirm structure and purity.

Data Table Summarizing Preparation Method

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 6-bromo-4-fluoro-1H-indazole-3-carboxylic acid + Methanol + Acid catalyst (H2SO4 or HCl) | Esterification under reflux | Formation of methyl ester |

| 2 | Neutralization and extraction | Quench acid, extract product with organic solvent | Isolation of crude methyl ester |

| 3 | Purification (recrystallization or chromatography) | Purify product to >98% purity | Pure this compound |

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: Oxidation can lead to the formation of more complex structures.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can have enhanced biological activities and different pharmacological properties .

Scientific Research Applications

Pharmaceutical Development

Methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate is primarily recognized for its role as an intermediate in the synthesis of bioactive molecules. Its derivatives are being investigated for potential therapeutic effects, particularly in:

- Neurological Disorders : This compound is involved in developing drugs targeting conditions such as Alzheimer's and epilepsy due to its ability to modulate neurotransmitter systems.

- Anticancer Research : Various studies have indicated that indazole derivatives exhibit significant anticancer properties, making this compound a candidate for further pharmacological exploration .

Agricultural Chemistry

In agricultural applications, this compound is utilized in formulating agrochemicals. Its properties allow it to function effectively as:

- Fungicides : The compound has demonstrated efficacy against various fungal pathogens, aiding in crop protection.

- Herbicides : Its ability to inhibit specific plant growth pathways makes it a valuable tool in managing unwanted vegetation .

Biochemical Research

Researchers employ this compound in biochemical studies focused on enzyme inhibition and metabolic pathways. Key areas include:

- Enzyme Inhibition Studies : The compound's interaction with specific enzymes helps elucidate metabolic pathways, which can lead to the development of new therapeutic strategies.

- Signal Transduction Pathways : Investigations into how this compound affects cellular signaling can provide insights into disease mechanisms and potential treatments .

Material Science

The unique chemical characteristics of this compound make it suitable for applications in material science:

- Polymer Development : It can be used as a building block for creating advanced polymers with tailored electrical or thermal properties.

- Optoelectronic Devices : The compound's structural features are being explored for use in organic electronics .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for detecting and quantifying substances in complex mixtures. Its utility extends to:

- Chromatographic Techniques : The compound aids in the separation and analysis of various chemical species.

- Spectroscopic Methods : Its distinct spectral properties allow for effective identification and quantification in various samples .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound derivatives, demonstrating significant cytotoxic effects against several cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation.

Case Study 2: Agricultural Efficacy

Field trials assessing the fungicidal activity of this compound showed a marked reduction in fungal infections on crops, leading to improved yield and quality.

Case Study 3: Enzyme Interaction

Research into the biochemical pathways affected by this compound revealed its potential to modulate key metabolic enzymes, suggesting avenues for therapeutic intervention in metabolic disorders.

Mechanism of Action

The mechanism of action of methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of bromine and fluorine atoms can enhance the compound’s lipophilicity and binding affinity, contributing to its potency .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The indazole scaffold allows for diverse substitutions, leading to compounds with distinct physicochemical and biological properties. Below is a comparative analysis of methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate and its analogs:

Impact of Substituents on Reactivity and Bioactivity

Halogen Substituents :

- Bromine (Br) : Enhances electrophilicity for Suzuki-Miyaura cross-coupling reactions, enabling diversification of the indazole core .

- Fluorine (F) : Increases metabolic stability and bioavailability by reducing oxidative metabolism. The electron-withdrawing nature of fluorine also influences π-stacking interactions in protein binding .

- Chlorine (Cl) vs. Iodine (I) : Chlorine offers moderate steric bulk, while iodine’s larger size facilitates radical reactions and halogen bonding. For example, methyl 6-bromo-3-chloro-1H-indazole-4-carboxylate is prioritized in antibacterial studies due to its balanced reactivity .

Positional Effects :

- Moving the ester group from position 3 (target compound) to 4 (e.g., methyl 6-bromo-3-chloro-1H-indazole-4-carboxylate) alters steric hindrance, affecting binding to enzymatic active sites .

- Nitro groups (e.g., 6-bromo-4-nitro-1H-indazole) increase electrophilicity but may reduce solubility, limiting in vivo applications .

- Biological Activity: Fluorine at position 4 in the target compound reduces hepatotoxicity compared to nitro-substituted analogs, as seen in studies on aminoazobenzene derivatives where substituent position correlated with carcinogenicity . Methyl esters (vs. free acids) improve cell permeability, critical for CNS-targeting drugs like Selumetinib, an indazole-derived MEK inhibitor .

Biological Activity

Methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate is a compound of significant interest in pharmaceutical and biochemical research due to its unique molecular structure and potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a bromine atom at the 6-position and a fluorine atom at the 4-position of the indazole ring. The presence of these halogens enhances the compound's lipophilicity, which may improve its ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Indazole derivatives are known to modulate several biochemical pathways, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial resistance mechanisms, potentially leading to anti-inflammatory and antimicrobial effects .

- Receptor Binding : It has been suggested that this compound can bind to various receptors, influencing cellular signaling pathways that regulate cell growth and apoptosis .

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that it may function as an anti-inflammatory agent by inhibiting key enzymes in inflammatory pathways.

- Antimicrobial Activity : The compound has shown potential antimicrobial properties, although detailed studies are still required to confirm these effects.

- Anticancer Potential : As part of ongoing research into indazole derivatives, this compound may serve as a precursor for developing anticancer drugs targeting specific tumor types .

Synthesis Methods

Various synthetic routes have been proposed for this compound, focusing on optimizing yield and purity. Common methods include:

- Substitution Reactions : Utilizing bromination and fluorination techniques to introduce halogen atoms at specific positions on the indazole ring.

- Esterification : Converting carboxylic acids into their corresponding methyl esters to enhance solubility and reactivity .

Case Studies

Several case studies have highlighted the biological activity of indazole derivatives similar to this compound:

Q & A

Q. What mechanistic insights are critical for scaling up the synthesis of this compound?

- Methodological Answer: Kinetic profiling (e.g., in situ IR or ReactIR) identifies rate-limiting steps. For fluorination, a two-step mechanism (electrophilic attack followed by deprotonation) may require pH control to prevent side reactions. Flow chemistry setups improve heat/mass transfer for safer scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.